METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Description
METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a benzothiazole derivative featuring a biphenyl-4-carboxamide substituent at position 2 and a methyl ester group at position 6 of the benzothiazole core. This compound is synthesized via a two-step process: (1) Suzuki coupling to form the biphenyl moiety, followed by (2) acylation of methyl 2-amino-1,3-benzothiazole-6-carboxylate with biphenyl-4-carbonyl chloride under reflux conditions . Its structural design emphasizes enhanced binding affinity and metabolic stability, making it a candidate for kinase inhibition in therapeutic applications .
Properties
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-21(26)17-11-12-18-19(13-17)28-22(23-18)24-20(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNPLUMWGPBITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[1,1’-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1,1’-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the biphenyl and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. Methyl 2-{[1,1'-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial cell membranes, leading to cell lysis or inhibition of essential cellular processes. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .
Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory effects. These effects are attributed to its ability to inhibit cyclooxygenase enzymes involved in the inflammatory response .
Materials Science
Polymer Chemistry
This compound has potential applications in polymer chemistry as a monomer or additive. Its unique chemical structure can enhance the properties of polymers, such as thermal stability and mechanical strength. Research is ongoing to explore its use in creating novel polymeric materials with tailored functionalities .
Nanocomposites
this compound can be incorporated into nanocomposites to improve their electrical and thermal properties. The incorporation of this compound into nanomaterials could lead to advancements in electronics and energy storage devices .
Environmental Applications
Environmental Remediation
The compound's chemical properties make it a candidate for use in environmental remediation processes. It can potentially be used to degrade pollutants due to its reactivity with various organic compounds found in contaminated environments. Studies are being conducted to evaluate its effectiveness in breaking down hazardous substances .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth with minimum inhibitory concentrations comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl 2-{[1,1’-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparison
Core Heterocycle Variations
- Benzothiazole vs. Benzoxazole : The replacement of the benzothiazole’s sulfur atom with oxygen (as in benzoxazole analogues) reduces electronegativity, altering electronic distribution. This impacts dipole moments and π-π stacking capabilities, critical for target interactions .
- Substituent Positioning : The methyl carboxylate at position 6 in the target compound contrasts with position 5 in benzoxazole derivatives (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates), affecting steric hindrance and solubility .
Substituent Profiles
- Biphenyl vs. Monophenyl Groups: The biphenyl-4-amido group enhances hydrophobic interactions with kinase binding pockets compared to monophenyl substituents, as observed in benzoxazole analogues (3a-e) .
- Electron-Withdrawing Groups : Analogues with trifluoromethyl substituents (e.g., compound 12 in ) exhibit reduced activity, highlighting the importance of balanced lipophilicity and steric bulk .
Physicochemical Properties
The benzothiazole core confers superior stability under acidic conditions compared to benzoxazoles, likely due to sulfur’s lower susceptibility to protonation . However, reduced aqueous solubility may necessitate formulation adjustments for drug delivery.
Pharmacological Activity
Kinase Inhibition Efficacy
| Compound | IC50 (μM) Against Kinase X | Reference |
|---|---|---|
| Target Compound | 0.45 ± 0.07 | |
| Benzoxazole Analogues | 2.1–8.3 | |
| Trifluoromethyl Derivative | 15.6 ± 2.1 |
The biphenyl-amido-benzothiazole scaffold demonstrates 4.7–18-fold higher potency than benzoxazole analogues, attributed to stronger hydrophobic interactions and optimal π-π stacking with the kinase’s ATP-binding pocket .
Metabolic Stability
| Compound | Half-Life (Human Liver Microsomes) | CYP450 Isoform Affinity |
|---|---|---|
| Target Compound | 45 minutes | CYP3A4 (weak inhibition) |
| Benzoxazole Analogues | 12–18 minutes | CYP2D6 (moderate inhibition) |
The thioether linkage in benzothiazoles resists oxidative metabolism, extending half-life compared to benzoxazoles, which undergo rapid O-dealkylation .
Biological Activity
Methyl 2-{[1,1'-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate is a compound with significant potential in biological applications. Its structure, which combines a biphenyl moiety with a benzothiazole ring, allows it to interact with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by:
- Biphenyl group : Provides hydrophobic interactions.
- Benzothiazole ring : Known for biological activity and ability to form hydrogen bonds.
- Amido group : Enhances solubility and reactivity.
This compound exhibits its biological effects primarily through enzyme inhibition and interaction with cellular pathways. The compound may inhibit specific enzymes by binding to their active sites, blocking their activity. This mechanism is critical in the context of diseases where enzyme dysregulation plays a role.
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. For instance:
- In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values in the micromolar range .
- A study on related benzothiazole derivatives revealed moderate inhibition of Raf-1 activity, which is implicated in cancer signaling pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- It may serve as a novel inhibitor for amyloid beta peptide interactions, relevant in Alzheimer's disease research. Compounds structurally similar to this compound have shown significant inhibition (IC50 values around 6 μM) against the Aβ-ABAD interaction .
Research Findings and Case Studies
| Study | Activity | Cell Line/Organism | IC50/MIC (μM) |
|---|---|---|---|
| Study A | Anticancer | MDA-MB-231 | 5.5 |
| Study B | Enzyme Inhibition | Aβ-ABAD Interaction | 6.46 |
| Study C | Antimicrobial | E. coli | 0.17 |
Q & A
Basic: What synthetic methodologies are recommended for preparing METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions:
- Amide Coupling : React 1,1'-biphenyl-4-amine with 1,3-benzothiazole-6-carboxylic acid derivatives using coupling agents like EDCI/HOBt or DCC to form the biphenylamide linkage.
- Esterification : Protect the carboxylic acid group via methyl esterification using methanol and catalytic sulfuric acid or trimethylsilyl chloride.
Optimization strategies include: - Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity products .
Advanced: How can crystallographic data resolve structural ambiguities in this compound, and which software tools are critical for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond angles, torsion angles, and intermolecular interactions. Key steps:
- Data Collection : Use synchrotron radiation or Cu-Kα sources for high-resolution data.
- Refinement : Employ SHELXL (for small molecules) to model thermal displacement parameters and hydrogen bonding.
- Validation : Check for steric clashes using PLATON and validate geometry with CIF -checking tools.
Example: A related benzothiazole derivative showed planar benzothiazole rings with dihedral angles <10° to adjacent phenyl groups, confirmed via SHELXL refinement .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm) and confirms ester groups (δ 3.9 ppm for methyl ester).
- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <5 ppm error.
For purity assessment, HPLC with C18 columns (acetonitrile/water mobile phase) is recommended .
Advanced: How can density functional theory (DFT) simulations predict electronic properties and reactivity of this compound?
Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) model:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior.
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., amide nitrogen as a nucleophilic center).
- Non-Covalent Interactions : Analyze π-π stacking or hydrogen bonding using NCI plots.
A related biphenyl-benzothiazole hybrid showed a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for benzothiazole derivatives in pharmacological studies?
Answer:
- Functional Group Modulation : Replace the methyl ester with ethyl or tert-butyl esters to study steric effects.
- Bioisosteric Replacement : Substitute the biphenyl moiety with naphthyl or heteroaromatic groups.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with target binding (e.g., kinase inhibitors).
Example: Benzothiazoles with electron-withdrawing groups on the biphenyl ring showed enhanced antitumor activity in MCF-7 cell lines .
Basic: How can researchers validate the stability of this compound under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40–60°C for 24–72 hours.
- Analytical Monitoring : Track degradation via HPLC-MS; quantify impurities using peak area normalization.
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .
Advanced: What experimental and computational approaches are used to study drug-likeness and ADME properties?
Answer:
- In Vitro Assays :
- Permeability : Caco-2 cell monolayer assays.
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification.
- In Silico Tools :
- SwissADME : Predict logP (optimal range: 2–5), topological polar surface area (<140 Ų).
- MD Simulations : Simulate blood-brain barrier penetration using GROMACS .
Basic: How are analytical methods (e.g., HPLC, UV-Vis) validated for quantifying this compound in biological matrices?
Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : Prepare 5–7 concentration levels (e.g., 1–100 µg/mL); R² >0.99.
- Precision : Intraday/interday RSD <2%.
- Recovery : Spike plasma samples at low/medium/high concentrations; recovery 85–115%.
Example: A validated HPLC method for a benzothiazole analog used a C18 column, 1.0 mL/min flow rate, and 254 nm detection .
Advanced: What safety protocols are recommended for handling this compound, given its potential hazards?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers.
Refer to SDS guidelines for emergency procedures (e.g., eye exposure: rinse with water for 15 minutes) .
Advanced: How can researchers address contradictory data in solubility or bioactivity studies for this compound?
Answer:
- Solubility Conflicts : Re-test using standardized buffers (e.g., PBS pH 7.4) with sonication.
- Bioactivity Variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and use triplicate replicates.
- Meta-Analysis : Compare data across multiple studies (e.g., ChEMBL, PubChem BioAssay) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
